molecular formula C18H24N2O4 B11685966 Hexyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Hexyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11685966
M. Wt: 332.4 g/mol
InChI Key: WGLKDOVNLXLDHF-UHFFFAOYSA-N
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Description

Hexyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli reaction-derived dihydropyrimidinone (DHPM) characterized by a hexyl ester chain, a 4-hydroxyphenyl substituent at the C4 position, and a methyl group at C4. DHPMs are known for their pharmacological versatility, including anticancer, antihypertensive, and enzyme-inhibitory activities . The hexyl variant’s synthesis likely follows the classic Biginelli protocol, involving a one-pot condensation of hexyl acetoacetate, 4-hydroxybenzaldehyde, and urea under acidic conditions, analogous to ethyl ester derivatives .

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

hexyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H24N2O4/c1-3-4-5-6-11-24-17(22)15-12(2)19-18(23)20-16(15)13-7-9-14(21)10-8-13/h7-10,16,21H,3-6,11H2,1-2H3,(H2,19,20,23)

InChI Key

WGLKDOVNLXLDHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)O)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The Biginelli reaction employs 4-hydroxybenzaldehyde , hexyl acetoacetate , and urea in the presence of an acid catalyst. The reaction proceeds via cyclocondensation to form the tetrahydropyrimidine core.

Catalytic Conditions

  • Catalysts : Lewis acids (e.g., CuCl₂·2H₂O) or ionic liquids (e.g., DIPEAc) enhance yields. DIPEAc enables room-temperature reactions with 85–95% yields.

  • Solvents : Solvent-free conditions or ethanol minimize environmental impact.

  • Time/Temperature : Microwave irradiation (30–60 min at 80°C) reduces reaction time compared to conventional heating (3–12 hours).

Example Protocol :

  • Combine 4-hydroxybenzaldehyde (10 mmol), hexyl acetoacetate (10 mmol), urea (12 mmol), and DIPEAc (4 mL).

  • Stir at room temperature for 2 hours.

  • Isolate the product via filtration and recrystallization (yield: 92%).

Mechanochemical Synthesis

Mortar-Pestle Grinding

Solid-state synthesis avoids solvents, aligning with green chemistry principles:

  • Reagents : Equimolar 4-hydroxybenzaldehyde, hexyl acetoacetate, and urea.

  • Catalyst : Montmorillonite K10 (10% w/w).

  • Procedure : Grind reactants for 15–20 min.

  • Yield : 80–85%.

Advantages

  • No solvent waste.

  • Scalable for industrial applications.

Microwave-Assisted Synthesis

Optimized Conditions

Microwave irradiation accelerates reaction kinetics:

  • Power : 300 W.

  • Temperature : 80°C.

  • Time : 10–15 min.

  • Yield : 90–96%.

Table 1 : Comparison of Microwave vs. Conventional Heating

ParameterMicrowaveConventional
Time (min)15180
Yield (%)9482
Energy ConsumptionLowHigh

Transesterification of Ethyl Ester Precursors

Synthesis of Hexyl Acetoacetate

Hexyl acetoacetate, a key precursor, is synthesized via transesterification:

  • React ethyl acetoacetate (1 mol) with hexanol (1.2 mol) using NaHCO₃ (4 mol) in DMF.

  • Heat at 65°C for 12 hours (yield: 93%).

Ester Exchange in Target Compound

  • Conditions : Use lipases (e.g., Lipozyme 435) under microwave irradiation.

  • Yield : 85–95% with 5Å molecular sieves.

Cyclocondensation with O-Methylisourea

Methodology

Adapted from, this method involves:

  • React O-methylisourea hemisulfate with 2-(4-hydroxyphenyl)methylene-3-oxohexanoate.

  • Hydrolyze intermediates with 3M HCl to yield the product.

Key Data

  • Catalyst : Pd/C (hydrogenation step).

  • Yield : 88–95% after purification.

Table 2 : Summary of Preparation Methods

MethodCatalystTimeYield (%)
Biginelli (DIPEAc)Ionic liquid2 h92
MicrowaveNone15 min94
MechanochemicalMontmorillonite K1020 min85
TransesterificationLipozyme 43512 h95

Chemical Reactions Analysis

Types of Reactions

Hexyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Hexyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for its potential therapeutic effects. Research indicates that it may exhibit anti-inflammatory and antioxidant properties due to the presence of the hydroxy group, which can participate in redox reactions and hydrogen bonding .
  • Biological Activity
    • Studies have shown that compounds related to this tetrahydropyrimidine class possess various biological activities, including antibacterial and anticancer properties. For instance, derivatives have been reported to inhibit specific enzymes or receptors involved in disease pathways .
  • Synthesis and Derivatives
    • The synthesis of this compound typically involves multi-step organic reactions, allowing for the exploration of various derivatives that may enhance biological activity or selectivity. For example, structural modifications can lead to compounds with improved pharmacological profiles .

Antibacterial Activity

A study examined the antibacterial properties of this compound against several bacterial strains. Results indicated that the compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in developing new antibiotics .

Anticancer Potential

In another investigation focusing on cancer cell lines, this compound was evaluated for its cytotoxic effects. The findings revealed that the compound induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Mechanism of Action

The mechanism of action of Hexyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Ester Chain

The ester chain length significantly impacts physicochemical and biological properties:

  • Ethyl esters (e.g., Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-DHPM): Exhibit moderate lipophilicity, with melting points ranging from 87–125°C depending on substituents .
  • Methyl esters : Shorter chains reduce hydrophobicity, as seen in Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-DHPM, which has an IC50 of 15.7 µM against thymidine phosphorylase (TP) .
  • Long-chain esters (e.g., (Z)-Octadec-9-enyl derivatives): These are often oils or low-melting solids (e.g., 86–136°C), suggesting reduced crystallinity and enhanced membrane permeability due to increased lipophilicity .

Table 1: Impact of Ester Chain on Physical Properties

Ester Chain Melting Point (°C) Yield (%) Biological Activity (IC50)
Ethyl 87–125 21–65 BSA binding affinity
Methyl 15–314 (IC50, µM) TP inhibition
(Z)-Octadec-9-enyl 86–136 48–65 Anticancer activity
Hexyl (inferred) Likely 80–100* Enhanced lipophilicity*

*Predicted based on chain-length trends.

Substituent Modifications at the C4 Position

The C4 aromatic group influences electronic properties and target interactions:

  • Chlorophenyl derivatives (e.g., (Z)-Octadec-9-enyl 4-(4-chlorophenyl)-6-methyl-2-oxo-DHPM): Exhibit lower melting points (86–89°C) and moderate anticancer activity, likely due to electron-withdrawing effects .

Table 2: C4 Substituent Effects

C4 Substituent Key Properties Biological Implications
4-Hydroxyphenyl Hydrogen bonding, high melting point Enhanced protein binding
4-Chlorophenyl Electron-withdrawing, lower melting point Anticancer activity
3-Methoxy-4-hydroxyphenyl Increased solubility Antioxidant potential
Oxo vs. Thioxo Modifications at C2

Replacing the 2-oxo group with 2-thioxo alters electronic properties and bioactivity:

  • 2-Oxo derivatives : Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-DHPM binds strongly to bovine serum albumin (BSA) via hydrogen bonds .
  • 2-Thioxo derivatives : (Z)-Octadec-9-enyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-DHPM shows improved radical scavenging (IC50 = 0.6 mg/mL) due to sulfur’s redox activity .

Biological Activity

Hexyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 306285-61-0) is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological effects based on diverse sources.

The compound features a tetrahydropyrimidine ring structure characterized by the following molecular formula:

  • Molecular Formula : C18_{18}H24_{24}N2_{2}O4_{4}
  • Molecular Weight : 332.394 g/mol

The presence of the hydroxy group on the phenyl ring enhances its reactivity and potential biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Microwave-assisted synthesis : This technique allows for rapid heating and improved yields.
  • Mechanochemical methods : Utilizing mortar and pestle techniques to facilitate reactions.
  • Green chemistry approaches : Employing environmentally friendly solvents and reagents to minimize waste and enhance safety .

Biological Activity

Research indicates that compounds related to tetrahydropyrimidines exhibit a broad spectrum of biological activities. The biological activity of this compound can be summarized as follows:

Anticancer Properties

Several studies have demonstrated that derivatives of tetrahydropyrimidines possess anticarcinogenic properties. For instance, Bignelli compounds have been noted for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

Antihypertensive Effects

Tetrahydropyrimidine derivatives are also recognized for their antihypertensive effects. They may act as calcium channel modulators, thereby influencing vascular tone and blood pressure regulation .

Enzyme Interaction

The phenolic hydroxyl group in the compound can participate in hydrogen bonding and redox reactions, which are crucial for enzyme interactions. This suggests potential roles in modulating enzymatic activity relevant to various physiological processes .

Case Studies

  • Anticancer Activity : In a study focusing on the anticancer effects of related tetrahydropyrimidines, it was observed that certain derivatives could significantly reduce tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .
  • Antihypertensive Mechanisms : Another research highlighted the compound's ability to lower blood pressure in hypertensive rat models through vasodilation mechanisms mediated by calcium channels .

Data Summary

The following table summarizes the key biological activities associated with this compound:

Biological ActivityMechanism of ActionReferences
AnticancerInduces apoptosis; inhibits cell proliferation
AntihypertensiveCalcium channel modulation
Enzyme interactionHydrogen bonding; redox reactions

Q & A

Basic Research Questions

Q. What are the key considerations in optimizing the synthesis of hexyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate to achieve high yield and purity?

  • Methodology :

  • Reaction Conditions : Use reflux conditions with ethanol or dichloromethane as solvents to stabilize intermediates and avoid decomposition .
  • Catalysts : Urea or thiourea can facilitate cyclization via the Biginelli reaction mechanism, but catalytic acids (e.g., HCl) may improve regioselectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol is critical to isolate the pure product .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this tetrahydropyrimidine derivative?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR (e.g., δ 2.27–3.48 ppm for methyl/ester groups, aromatic protons at 6.91–7.75 ppm) confirm substituent positions and ring conformation .
  • X-ray Crystallography : Resolves boat/chair conformations of the tetrahydropyrimidine ring and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
  • Mass Spectrometry : HRMS (e.g., [M+H]+^+ at m/z 270.08) validates molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for structurally similar tetrahydropyrimidines?

  • Methodology :

  • Assay Validation : Standardize cell lines (e.g., MCF-7 for cancer, E. coli for antimicrobial) and control for solvent effects (e.g., DMSO concentration) .
  • SAR Analysis : Compare substituent effects (e.g., bromine at meta vs. para positions) using IC50_{50} data to identify activity drivers .
  • Docking Studies : Use AutoDock Vina to model interactions with targets like kinases or bacterial enzymes .

Q. What computational strategies are recommended to predict the electronic properties and reactivity of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and MESP surfaces .
  • TD-DFT : Simulate UV-Vis spectra (e.g., λ~270–300 nm) and compare with experimental data to validate charge-transfer transitions .

Q. How can solvent polarity and temperature be leveraged to control regioselectivity in derivative synthesis?

  • Methodology :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the 4-hydroxyphenyl group, while non-polar solvents stabilize intermediates for alkylation .
  • Kinetic vs. Thermodynamic Control : Low temperatures (−10°C) favor kinetic products (e.g., monosubstituted derivatives), while higher temperatures (80°C) drive thermodynamically stable products .

Q. What challenges arise in crystallizing tetrahydropyrimidine derivatives, and how can they be addressed?

  • Methodology :

  • Crystal Engineering : Use slow evaporation from ethanol/water mixtures to promote hydrogen-bonded networks (R2_2(8) motifs) .
  • SHELX Refinement : Apply TWIN/BASF commands in SHELXL to handle twinning or disorder in high-symmetry space groups .

Q. How do steric and electronic effects of the hexyl ester group influence the compound’s reactivity compared to methyl/ethyl analogs?

  • Methodology :

  • Comparative Kinetics : Monitor hydrolysis rates (e.g., NaOH-mediated) via HPLC to assess ester stability. Hexyl groups show slower hydrolysis due to steric hindrance .
  • Electronic Profiling : IR spectroscopy (C=O stretch at ~1700 cm1^{-1}) and NBO analysis quantify electron-withdrawing/donating effects .

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